![molecular formula C21H19NO6S2 B2505372 Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941889-09-4](/img/structure/B2505372.png)
Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H19NO6S2 and its molecular weight is 445.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Transformation and Synthesis Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate demonstrates its utility in chemical transformations. For instance, in the study by Ukrainets et al. (2014), this compound was shown to undergo cyclization in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength. This finding underscores its potential for creating a variety of chemical structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Antibacterial Activity A study by Kim et al. (1984) on the synthesis and antibacterial activity of related compounds indicates the potential for this chemical to be involved in creating substances with significant medical applications. Although the study doesn't directly involve Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate, it provides insight into the broader chemical family's capabilities (Kim, Misco, Haynes, & Mcgregor, 1984).
Peroxisome Proliferator‐Activated Receptor (PPAR) β/δ Inverse Agonists A recent research led by Toth et al. (2016) explored the design and synthesis of PPAR β/δ inverse agonists, starting from a compound structurally related to Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate. This highlights the compound's relevance in developing novel pharmaceuticals targeting specific receptors (Toth et al., 2016).
Sultam Synthesis The work by Rassadin et al. (2009) delves into the synthesis of bicyclic sultams, utilizing materials structurally similar to Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate. This research contributes to the development of novel compounds with potential applications in medicinal chemistry (Rassadin, Tomashevskiy, Sokolov, Ringe, Magull, & Meijere, 2009).
Anti-Proliferative Activity In the field of cancer research, Thomas et al. (2017) studied the anti-proliferative activity of thiophene derivatives, related to Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate. This underscores the compound's potential in developing new cancer therapeutics (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).
Propiedades
IUPAC Name |
methyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-13-4-6-14(7-5-13)17-12-29-18(21(24)28-3)19(17)30(25,26)22-16-10-8-15(9-11-16)20(23)27-2/h4-12,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQOUBLHHWNXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

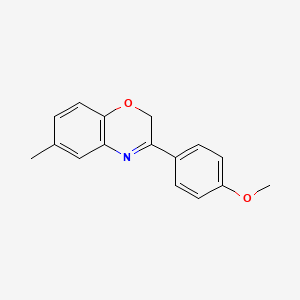
![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
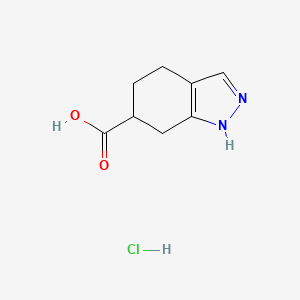
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)
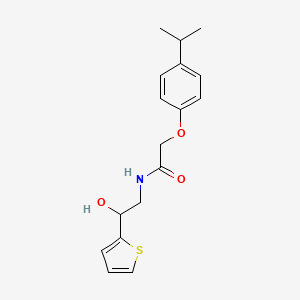

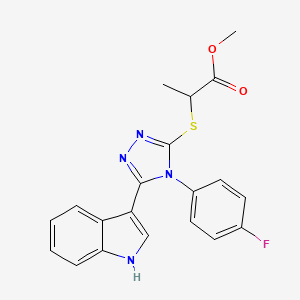
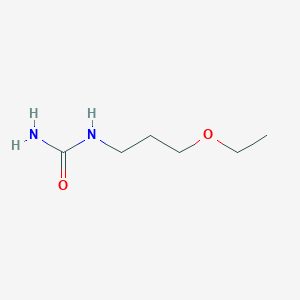
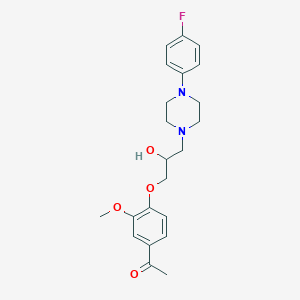
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)